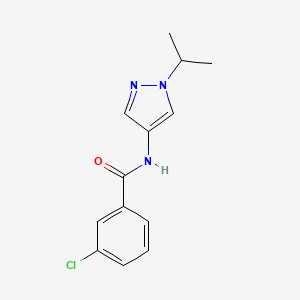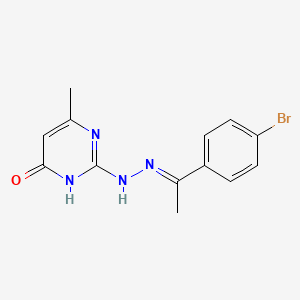![molecular formula C18H25N3O4S B6062055 1-{4-[(1-pyrrolidinylsulfonyl)methyl]benzoyl}-4-piperidinecarboxamide](/img/structure/B6062055.png)
1-{4-[(1-pyrrolidinylsulfonyl)methyl]benzoyl}-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(1-pyrrolidinylsulfonyl)methyl]benzoyl}-4-piperidinecarboxamide, commonly known as PSB-603, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. PSB-603 is a member of the sulfonyl-containing compounds that have been shown to have various biological activities.
Mécanisme D'action
PSB-603 is a potent inhibitor of the enzyme carbonic anhydrase II (CAII). CAII is involved in the regulation of acid-base balance and is overexpressed in various types of cancer. By inhibiting CAII, PSB-603 disrupts the pH balance of cancer cells, leading to their death. PSB-603 has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. Inhibition of MMPs by PSB-603 leads to the prevention of cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
PSB-603 has been shown to have various biochemical and physiological effects. In preclinical studies, PSB-603 has been shown to reduce inflammation, inhibit tumor growth, and prevent cancer cell invasion and metastasis. In addition, PSB-603 has been shown to improve lung function in animal models of chronic obstructive pulmonary disease and asthma. PSB-603 has also been shown to reduce the replication of hepatitis C virus and human rhinovirus in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PSB-603 is its potent inhibitory activity against CAII and MMPs. This makes it a valuable tool for studying the role of these enzymes in various diseases. In addition, PSB-603 is stable in solution and can be easily synthesized in large quantities for research purposes. However, one of the limitations of PSB-603 is that it has not been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for the study of PSB-603. One area of research is the development of PSB-603 analogs with improved potency and selectivity for CAII and MMPs. Another area of research is the testing of PSB-603 in clinical trials for its potential use in the treatment of various diseases. In addition, PSB-603 could be used in combination with other drugs for synergistic effects. Finally, further studies are needed to investigate the safety and efficacy of PSB-603 in humans.
Méthodes De Synthèse
The synthesis of PSB-603 involves the reaction of 4-piperidinecarboxylic acid with 4-[(1-pyrrolidinylsulfonyl)methyl]benzoyl chloride in the presence of a base. The reaction yields PSB-603 as a white solid with a purity of over 98%. The synthesis method has been optimized to produce PSB-603 in large quantities for research purposes.
Applications De Recherche Scientifique
PSB-603 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral activities. PSB-603 has been tested in preclinical studies for its potential use in the treatment of chronic obstructive pulmonary disease, asthma, and other inflammatory diseases. In addition, PSB-603 has been shown to inhibit the replication of hepatitis C virus and human rhinovirus, making it a potential candidate for the treatment of viral infections.
Propriétés
IUPAC Name |
1-[4-(pyrrolidin-1-ylsulfonylmethyl)benzoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c19-17(22)15-7-11-20(12-8-15)18(23)16-5-3-14(4-6-16)13-26(24,25)21-9-1-2-10-21/h3-6,15H,1-2,7-13H2,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATQUVPWYZKSQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dichloro-N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B6061978.png)
![N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)-1H-indole-2-carboxamide](/img/structure/B6061983.png)

![N-(2-fluorobenzyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6062004.png)
![7-(2,3-dimethoxybenzyl)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6062013.png)
![1-(1-{[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6062017.png)
![N-{4-[(3-methoxy-1-piperidinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B6062025.png)
![4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B6062033.png)
![(3-methyl-2-thienyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6062040.png)
![1-(4-chlorophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6062049.png)


![4-[(4-methylphenyl)sulfonyl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B6062079.png)